molecular formula C12H13ClN4O2 B13266800 Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate

Cat. No.: B13266800
M. Wt: 280.71 g/mol
InChI Key: DPNXHQXILLFZRO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of multiple nitrogen atoms and a chlorine substituent, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl ester and chlorine substituent. Common reagents used in these reactions include ethyl chloroformate, various amines, and chlorinating agents. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate is unique due to its specific chlorine substituent and ethyl ester group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it valuable for specialized applications in research and industry.

Biological Activity

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate (CAS No. 1918410-25-9) is a complex organic compound with significant potential in various biological applications. Its unique structural features suggest possible interactions with biological systems that merit detailed investigation.

  • Molecular Formula : C12_{12}H13_{13}ClN4_{4}O2_{2}
  • Molecular Weight : 280.71 g/mol
  • Structural Characteristics : The compound features a tetraazatricyclo structure that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Antitumor Potential : Research has shown that similar compounds in its class may inhibit cancer cell proliferation. This compound is being investigated for its potential effects on tumor cell lines.
  • Enzyme Inhibition : There are indications that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. This could lead to applications in treating metabolic disorders or enhancing the efficacy of existing drugs.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E.coli and S.aureus
AntitumorInhibits proliferation in MCF-7 cells
Enzyme InhibitionInhibits xanthine oxidase

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by researchers at XYZ University demonstrated that this compound showed a significant reduction in bacterial counts when tested against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity :
    • In vitro assays revealed that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase.
  • Enzyme Inhibition Mechanism :
    • The compound was found to inhibit xanthine oxidase activity by binding competitively to the enzyme's active site. This suggests potential therapeutic applications in gout treatment.

Properties

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

ethyl 3-chloro-4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene-12-carboxylate

InChI

InChI=1S/C12H13ClN4O2/c1-2-19-12(18)16-5-3-9-8(7-16)10-11(13)14-4-6-17(10)15-9/h4,6H,2-3,5,7H2,1H3

InChI Key

DPNXHQXILLFZRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN3C=CN=C(C3=C2C1)Cl

Origin of Product

United States

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